Cas no 65801-89-0 (Benzenamine, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-)
65801-89-0 structure
Product Name:Benzenamine, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
CAS-nummer:65801-89-0
MF:C24H20N2O2
MW:368.427805900574
CID:397263
PubChem ID:20062924
Update Time:2025-04-19
Benzenamine, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
- 2-[2-[2-(2-aminophenoxy)phenyl]phenoxy]aniline
- 65801-89-0
- DTXSID60602024
- 2,2'-bis(o-aminophenoxy)biphenyl
- 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline
- SCHEMBL560389
-
- Inchi: 1S/C24H20N2O2/c25-19-11-3-7-15-23(19)27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)28-24-16-8-4-12-20(24)26/h1-16H,25-26H2
- InChI-sleutel: IXDNMEGDEVEMFG-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1N)C1=CC=CC=C1C1=CC=CC=C1OC1C=CC=CC=1N
Berekende eigenschappen
- Exacte massa: 368.1526
- Monoisotopische massa: 368.152477885g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 432
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 70.5Ų
Experimentele eigenschappen
- PSA: 70.5
Benzenamine, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis- Gerelateerde literatuur
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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